molecular formula C16H20O2 B184025 2,6-Bis(2-hydroxy-2-propyl)naphthalene CAS No. 24157-82-2

2,6-Bis(2-hydroxy-2-propyl)naphthalene

Cat. No. B184025
CAS RN: 24157-82-2
M. Wt: 244.33 g/mol
InChI Key: DXIUSVDANCIIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(2-hydroxy-2-propyl)naphthalene, commonly known as BHPN, is a chemical compound that has been extensively studied in the field of scientific research. BHPN is a naphthalene derivative that has been used in a variety of applications, including as a fluorescent probe for studying protein-ligand interactions and as a stabilizer for liquid crystal displays.

Mechanism Of Action

The mechanism of action of BHPN is not fully understood, but it is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. BHPN has been shown to bind to a variety of proteins, including serum albumin, lysozyme, and α-chymotrypsin.

Biochemical And Physiological Effects

BHPN has been shown to have a low toxicity profile and is generally considered safe for use in lab experiments. It has been shown to have antioxidant properties and can protect cells from oxidative stress. BHPN has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using BHPN in lab experiments is its high binding affinity and specificity for proteins. This makes it a valuable tool for studying protein-ligand interactions. However, BHPN is not suitable for all types of proteins and may not bind to some targets. Additionally, BHPN can be expensive and difficult to synthesize, which may limit its use in some labs.

Future Directions

There are several future directions for research on BHPN. One area of interest is in developing new applications for BHPN, such as in drug discovery or as a diagnostic tool. Another direction is in further understanding the mechanism of action of BHPN and its interactions with proteins. Additionally, there is potential for developing new synthesis methods for BHPN that are more efficient and cost-effective.

Scientific Research Applications

BHPN has been widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It has been shown to bind to proteins with high affinity and specificity, making it a valuable tool for studying protein-ligand interactions. BHPN has also been used as a stabilizer for liquid crystal displays, where it improves the performance and stability of the displays.

properties

CAS RN

24157-82-2

Product Name

2,6-Bis(2-hydroxy-2-propyl)naphthalene

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-[6-(2-hydroxypropan-2-yl)naphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C16H20O2/c1-15(2,17)13-7-5-12-10-14(16(3,4)18)8-6-11(12)9-13/h5-10,17-18H,1-4H3

InChI Key

DXIUSVDANCIIAR-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)O)O

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)O)O

Other CAS RN

24157-82-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The DIPN conversion was 89.6 mol %, and the yield of 2,6-bis(2-hydroperoxy-2-propyl)naphthalene was 29.7 mol %. In addition, 2-(2-hydroxy-2-propyl)-6-(2-hydroperoxy-2-propyl)-naphthalene, 2,6-bis(2-hydroxy-2-propyl)naphthalene, 2-(2-hydroperoxy-2-propyl)-6-isopropylnaphthalene, and 2-(2-hydroxy-2-propyl)-6-isopropylnaphthalene were produced in yields of 11.9 mol %, 1.2 mol %, 35.3 mol %, and 7.9 mol %, respectively. The conversion of the isopropyl groups was 67.9 mol %.

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